2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-(phenylethynyl)-
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Overview
Description
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-(phenylethynyl)- is a complex organic compound belonging to the class of pyrimidinediones This compound is characterized by its unique structure, which includes a pyrimidinedione core substituted with a hydroxyethoxy methyl group, a methyl group, and a phenylethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-(phenylethynyl)- typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, which undergo a series of reactions such as alkylation, hydroxylation, and ethynylation to introduce the desired functional groups. The reaction conditions, including temperature, solvents, and catalysts, are carefully controlled to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often employs advanced techniques such as flow chemistry and automated synthesis to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-(phenylethynyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction and desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-(phenylethynyl)- has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions and cellular processes.
Medicine: The compound has potential therapeutic applications, such as in the development of antiviral or anticancer agents.
Industry: It can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-(phenylethynyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the context of its application. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets, modulating their activity and leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-(phenylethynyl)- include:
- 1-((2-Hydroxyethoxy)methyl)-5-(phenylthio)pyrimidine-2,4(1H,3H)-dione
- 1-((2-Hydroxyethoxy)methyl)-5-(3-(benzyloxy)benzyl)pyrimidine-2,4(1H,3H)-dione
- 1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione
Uniqueness
The uniqueness of 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-(phenylethynyl)- lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research and industrial purposes.
Properties
CAS No. |
125056-87-3 |
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Molecular Formula |
C16H16N2O4 |
Molecular Weight |
300.31 g/mol |
IUPAC Name |
1-(2-hydroxyethoxymethyl)-5-methyl-6-(2-phenylethynyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H16N2O4/c1-12-14(8-7-13-5-3-2-4-6-13)18(11-22-10-9-19)16(21)17-15(12)20/h2-6,19H,9-11H2,1H3,(H,17,20,21) |
InChI Key |
ILALPBPUIYQOBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=O)NC1=O)COCCO)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
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